molecular formula C27H30O6 B12292241 2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal

2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal

Cat. No.: B12292241
M. Wt: 450.5 g/mol
InChI Key: DGIYKLWEVUSOLJ-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal is a complex organic compound characterized by its multiple hydroxyl and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective functionalization of the hexanal backbone. The reaction conditions often require the use of protecting groups such as benzyl ethers to prevent unwanted side reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the hexanal backbone can be reduced to form alcohols.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzaldehyde: Similar in structure but lacks the phenylmethoxy groups.

    3,5-Dihydroxybenzaldehyde: Contains fewer hydroxyl groups and no phenylmethoxy groups.

    2,4-Dihydroxy-3,6-dimethylbenzoate: Similar functional groups but different backbone structure.

Uniqueness

2,5-Dihydroxy-3,4,6-tris(phenylmethoxy)hexanal is unique due to its combination of multiple hydroxyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H30O6

Molecular Weight

450.5 g/mol

IUPAC Name

2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal

InChI

InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2

InChI Key

DGIYKLWEVUSOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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